molecular formula C18H20N6O4 B3860291 3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)

3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)

Cat. No.: B3860291
M. Wt: 384.4 g/mol
InChI Key: KMGCJVDNQAELMB-IWGRKNQJSA-N
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Description

3-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group meta-substituted to an aldehyde . It is the primary product obtained via the mono-nitration of benzaldehyde with nitric acid .


Synthesis Analysis

The synthesis of 3-nitrobenzaldehyde is accomplished via nitration of benzaldehyde, which yields mostly the meta-isomer . The product distribution is about 19% for the ortho-, 72% for the meta-, and 9% for the para isomers .


Molecular Structure Analysis

The molecular formula of 3-nitrobenzaldehyde is C7H5NO3 . Its average mass is 151.120 Da and its monoisotopic mass is 151.026947 Da .


Chemical Reactions Analysis

3-Nitrobenzaldehyde is a precursor to the drug Tipranavir . It is a mainstay in the synthesis of Dihydropyridine calcium channel blockers . Via selective reduction of the nitro group, it is a precursor to the diazonium salt .


Physical and Chemical Properties Analysis

3-Nitrobenzaldehyde appears as a yellowish to brownish crystalline powder or granulate . It has a melting point of 58.5 °C and a boiling point of 164 °C at 23 mmHg . It is soluble in water, with a solubility of 16.3 mg/mL .

Safety and Hazards

3-Nitrobenzaldehyde is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N,N'-dimethyl-N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-21(19-13-15-5-3-7-17(11-15)23(25)26)9-10-22(2)20-14-16-6-4-8-18(12-16)24(27)28/h3-8,11-14H,9-10H2,1-2H3/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGCJVDNQAELMB-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)N=CC1=CC(=CC=C1)[N+](=O)[O-])N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/N=C/C1=CC(=CC=C1)[N+](=O)[O-])CCN(/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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